1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride
Description
Properties
IUPAC Name |
spiro[1,2-dihydroindole-3,3'-pyrrolidine];dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.2ClH/c1-2-4-10-9(3-1)11(8-13-10)5-6-12-7-11;;/h1-4,12-13H,5-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZAWEGMTIKSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CNC3=CC=CC=C23.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride typically involves the reaction of indole derivatives with pyrrolidine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, typically in anhydrous conditions to prevent side reactions.
Substitution: Halogens or nucleophiles are used in the presence of catalysts or under specific pH conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile or halogen used .
Scientific Research Applications
Medicinal Chemistry
1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research has indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown promising results in inhibiting the growth of breast and lung cancer cells through apoptosis induction mechanisms .
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. This suggests its potential as a lead compound in the development of new antibiotics.
Biological Research
The compound's interaction with various biological targets has been a focal point in recent studies:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For example, studies have reported its effect on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Neuroprotective Effects : Preliminary research indicates that 1,2-Dihydrospiro[indole-3,3'-pyrrolidine] may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Material Science
The unique structural characteristics of this compound make it suitable for applications beyond medicinal chemistry:
- Organic Electronics : Due to its electron-donating properties, this compound can serve as a building block in the synthesis of organic semiconductors and photovoltaic materials. Its ability to form stable thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells .
- Polymerization Initiators : The compound's reactivity allows it to function as an initiator in photopolymerization processes, which are essential in developing advanced materials for coatings and adhesives .
Case Studies
Several case studies highlight the diverse applications of this compound:
Mechanism of Action
The mechanism of action of 1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Commercial Availability and Pricing
- 1,2-Dihydrospiro[indole-3,3'-pyrrolidine]-2-one hydrochloride : Priced at €1,179.00/g (bulk) and €469.00/100mg .
- Carbonitrile derivative : Discontinued, indicating niche research applications .
Functional Group Impact on Reactivity
- Chlorine/Bromine substituents : Enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Piperidine vs. Pyrrolidine rings : Piperidine analogues exhibit altered pharmacokinetics due to increased ring size and basicity .
Research and Development Insights
- Kinase inhibitor applications: Methoxy- and trifluoroacetyl-substituted derivatives show promise in targeting kinases, with IC₅₀ values in nanomolar ranges .
- Safety gaps: Limited ecotoxicological or chronic toxicity data for most spiroindoles .
Biological Activity
1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride is a spiro compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activity through detailed data analysis, case studies, and relevant research findings.
- Molecular Formula : C11H16Cl2N2
- IUPAC Name : spiro[1,2-dihydroindole-3,3'-pyrrolidine]; dihydrochloride
- CAS Number : 1909316-65-9
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways, although the precise mechanisms remain under investigation.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Below is a summary of its effectiveness against various pathogens:
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The following table summarizes the findings:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, this compound was found to inhibit the growth of MRSA effectively. The study utilized a broth microdilution method to determine MIC values and highlighted the compound's potential as a lead structure for developing new antibiotics against resistant bacterial strains.
Case Study 2: Anticancer Potential
Another research effort focused on evaluating the anticancer potential of this compound against multiple human cancer cell lines using the MTT assay. Results indicated that while some cell lines exhibited sensitivity to treatment, others did not respond significantly, suggesting a need for further structural optimization to enhance efficacy.
Q & A
Q. What are the recommended synthetic routes for 1,2-dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride, and how can purity be optimized?
The compound is synthesized via multicomponent reactions, such as the interrupted Ugi cascade reaction using 3-(2-isocyanethyl)indoles, aldehydes, and secondary amines. This method achieves high diastereoselectivity (up to 90% yield) and requires purification via silica gel chromatography (e.g., 4% MeOH in CH₂Cl₂) . Purity optimization involves HPLC analysis (≥97% purity) and adherence to specifications like those in (NLT 97%).
Q. Which analytical techniques are critical for characterizing this spirocyclic compound?
Key techniques include:
- NMR spectroscopy : For structural confirmation (e.g., distinguishing spirocyclic vs. linear isomers).
- Mass spectrometry : To verify molecular weight (C₁₁H₁₂N₂O, MW 188.23) and detect impurities .
- HPLC : To assess purity and monitor stability under storage conditions (e.g., room temperature, inert atmosphere) .
Q. How should researchers handle stability and storage concerns?
The compound is stable under normal conditions but degrades upon exposure to strong oxidizers. Recommended storage includes:
Advanced Research Questions
Q. What strategies improve diastereoselectivity in spiro[indole-pyrrolidine] synthesis?
Diastereoselectivity is enhanced by:
Q. How can computational modeling aid in predicting biological activity or reaction pathways?
Density Functional Theory (DFT) simulations can:
- Predict electron density distribution in the spirocyclic core, guiding functionalization for target binding.
- Model transition states in cascade reactions to optimize stereochemical outcomes .
- Correlate structural features (e.g., substituents on the indole ring) with bioactivity (e.g., kinase inhibition) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Key challenges include:
- Catalyst selection : Asymmetric catalysis (e.g., chiral Brønsted acids) for enantioselective spirocyclization.
- Byproduct management : Scalable purification techniques (e.g., preparative HPLC or crystallization).
- Process reproducibility : Reaction monitoring via in-situ FTIR or NMR to ensure batch consistency .
Q. How does the spirocyclic structure influence pharmacological properties compared to linear analogs?
The spiro architecture:
- Enhances metabolic stability by restricting conformational flexibility.
- Improves selectivity for target proteins (e.g., kinases) due to reduced off-target interactions.
- Modulates solubility via the dihydrochloride salt form, as noted in related compounds (e.g., risperidone intermediates) .
Methodological Considerations
Q. What protocols are recommended for toxicity and ecotoxicity assessments?
- In vitro assays : Use hepatic microsomes to study metabolic pathways and potential reactive metabolites.
- Ecotoxicity testing : Follow OECD guidelines for biodegradation and bioaccumulation studies, though data gaps exist for this compound .
- Toxicity extrapolation : Compare with structurally similar compounds (e.g., 3,3'-dimethylbenzidine dihydrochloride) known to cause reproductive toxicity in rodents .
Q. How can researchers validate synthetic intermediates in complex multicomponent reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
